N-(2-isopropylphenyl)benzenesulfonamide

Description

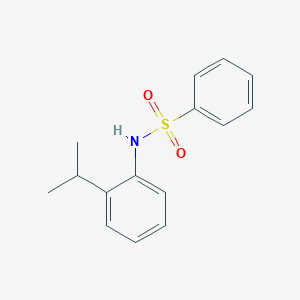

N-(2-isopropylphenyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzene sulfonamide core substituted with a 2-isopropylphenyl group. This compound falls under the broader category of aryl sulfonamides, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .

Properties

Molecular Formula |

C15H17NO2S |

|---|---|

Molecular Weight |

275.4 g/mol |

IUPAC Name |

N-(2-propan-2-ylphenyl)benzenesulfonamide |

InChI |

InChI=1S/C15H17NO2S/c1-12(2)14-10-6-7-11-15(14)16-19(17,18)13-8-4-3-5-9-13/h3-12,16H,1-2H3 |

InChI Key |

WRCQNJCVNSDCDE-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2 |

Canonical SMILES |

CC(C)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Sulfonamide derivatives vary widely based on substituent type, position, and chain length. Below is a comparative analysis of N-(2-isopropylphenyl)benzenesulfonamide with structurally related compounds:

Aryl-Substituted Benzenesulfonamides

Key Observations :

- Electron-withdrawing groups (e.g., trifluoromethyl in T0901317) enhance receptor-binding affinity and metabolic stability compared to alkyl or hydroxy groups .

- Hydrogen-bonding capacity (e.g., hydroxyl in N-(4-hydroxyphenyl)benzenesulfonamide) influences crystal packing and solubility .

- Steric hindrance from bulky substituents (e.g., 2-isopropyl) may reduce enzymatic degradation but could limit solubility .

Alkylamine-Substituted Sulfonamides

describes sulfonamides with alkylamine chains (ethyl to hexyl). These compounds exhibit:

- Variable bioactivity : Shorter chains (ethyl, propyl) may favor interactions with hydrophilic enzyme pockets, while longer chains (hexyl) could improve binding to hydrophobic targets .

Comparison with this compound :

The 2-isopropyl group provides moderate lipophilicity (logP ~3.5–4.0, estimated) compared to hexyl-substituted analogs (logP >5), suggesting a balance between solubility and bioavailability .

Heterocyclic and Hybrid Derivatives

- Schiff base sulfonamides (e.g., (Z)-N-(thiazol-2-yl)-4-((thiophene-2-ylmethylene)amino)benzenesulfonamide): Exhibit photophysical properties and metal-chelation capabilities, useful in sensor or catalytic applications .

Structural Advantage of this compound : The absence of complex heterocycles simplifies synthesis while retaining modifiable sites (e.g., sulfonamide NH) for further functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.